2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of methoxyphenoxy, benzo[d]thiazolyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the Benzo[d]thiazolyl Intermediate: The benzo[d]thiazolyl intermediate is synthesized by reacting 4-methylbenzo[d]thiazole with a suitable halogenating agent.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the benzo[d]thiazolyl intermediate in the presence of a piperidinyl group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Phenol or quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)-1-(4-piperidinyl)ethanone: Lacks the benzo[d]thiazolyl group, which may result in different biological activity.
2-(2-Hydroxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of both the methoxyphenoxy and benzo[d]thiazolyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-6-5-9-19-21(15)23-22(29-19)28-16-10-12-24(13-11-16)20(25)14-27-18-8-4-3-7-17(18)26-2/h3-9,16H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYBVUCBBURNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)COC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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